molecular formula C19H17BrF3NO4 B3127833 Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate CAS No. 338750-66-6

Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate

Cat. No. B3127833
CAS RN: 338750-66-6
M. Wt: 460.2 g/mol
InChI Key: MYDOMSDPECJYRG-UHFFFAOYSA-N
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Description

“Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate” is a complex organic compound . It’s important to note that the specific details about this compound might not be readily available due to its complexity and the specificity of its structure .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple functional groups including a bromo group, a methoxy group, a trifluoromethyl group, and an imine group . The presence of these groups would significantly influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, aren’t specified in the resources I have .

Scientific Research Applications

Organic Synthesis and Catalysis

Compounds with complex structures, such as Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate, often play a crucial role in organic synthesis and catalysis. For instance, ethyl acetate derivatives are utilized in various synthesis processes due to their reactivity and the ability to form stable intermediates. The paper by Tateiwa and Uemura (1997) reviews the use of metal cation-exchanged clay as catalysts for organic synthesis, highlighting the versatility of such systems in facilitating reactions like Friedel-Crafts alkylation, which could potentially involve similar compounds (Tateiwa & Uemura, 1997).

Environmental Impact and Biodegradation

The environmental fate and biodegradation of complex ether compounds, similar to the ethyl acetate derivative , are significant areas of research. Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, demonstrating the microbial pathways involved in the degradation of such compounds. This research underscores the importance of understanding the environmental behavior of synthetic organic compounds, which could be applicable to studying the environmental impact of Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate (Thornton et al., 2020).

Antioxidant Properties and Chemical Analysis

The structural complexity of Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate suggests potential for unique chemical properties, such as antioxidant activity. Ilyasov et al. (2020) explored the ABTS/PP decolorization assay of antioxidant capacity, which could be relevant for assessing the antioxidant properties of similar compounds (Ilyasov et al., 2020).

Mechanism of Action

The mechanism of action of this compound isn’t specified in the resources I have. It would likely depend on the specific context in which the compound is used .

properties

IUPAC Name

ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrF3NO4/c1-3-27-17(25)11-28-18-12(7-14(20)9-16(18)26-2)10-24-15-6-4-5-13(8-15)19(21,22)23/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDOMSDPECJYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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